2-(3-Chlorophenyl)-5-[5-(4-fluorobenzyl)-2-methoxyphenyl]-1,3,4-oxadiazole
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Overview
Description
2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with chlorophenyl and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzohydrazide with 5-[(4-fluorophenyl)methyl]-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole
- 2-(3-Chlorophenyl)-5-{5-[(4-chlorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole
- 2-(3-Chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-hydroxyphenyl}-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-5-{5-[(4-fluorophenyl)methyl]-2-methoxyphenyl}-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C22H16ClFN2O2 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H16ClFN2O2/c1-27-20-10-7-15(11-14-5-8-18(24)9-6-14)12-19(20)22-26-25-21(28-22)16-3-2-4-17(23)13-16/h2-10,12-13H,11H2,1H3 |
InChI Key |
RWBKYUPKRKCHQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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